Triflocin is identified by the chemical formula C₁₃H₈F₃N₃O₂ and has a CAS number of 13422-16-7. It is categorized under the broader class of organic compounds known for their diverse applications in medicinal chemistry, including as potential therapeutic agents for various conditions due to their ability to interact with biological systems.
The synthesis of Triflocin typically involves the reaction between 4-aminonicotinic acid and 3-(trifluoromethyl)aniline. The process generally requires the use of dimethylformamide as a solvent and triethylamine as a catalyst. The reaction is conducted under elevated temperatures to facilitate the formation of Triflocin, achieving high yields and purity through optimized reaction conditions.
Triflocin possesses a distinct molecular structure characterized by its heterocyclic framework and functional groups. The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity.
The spatial arrangement of these components results in specific conformational characteristics that affect its interaction with biological targets .
Triflocin is involved in several chemical reactions that enhance its utility in organic synthesis and medicinal applications:
These reactions are critical for modifying Triflocin's structure to enhance its pharmacological properties or tailor it for specific applications.
The mechanism of action of Triflocin is primarily linked to its role as an inhibitor of certain ion transporters, particularly sodium-hydrogen bicarbonate cotransporters. This inhibition affects cellular ion balance, leading to physiological changes that can be exploited therapeutically.
Triflocin exhibits several notable physical and chemical properties:
These properties are crucial for understanding how Triflocin behaves in different environments, influencing its applications in research and industry.
Triflocin has several significant applications in scientific research:
Triflocin (Chemical Abstracts Service Registry Number 13422-16-7) emerged during the 1960s as part of intensive pharmaceutical research into novel diuretic agents. Its development paralleled the clinical introduction of established loop diuretics such as furosemide (1966) and ethacrynic acid (1967) [4] [7]. The compound was designated the experimental identifier CL-65562 during its preclinical phase, reflecting research conducted within the laboratories of American Cyanamid Company [9]. Unlike the serendipitous discoveries characterizing early sulfonamide drugs such as prontosil [6] [10], Triflocin resulted from targeted structural optimization efforts aimed at identifying potent inhibitors of renal electrolyte reabsorption.
Despite demonstrating diuretic activity in animal models, Triflocin failed to progress beyond early clinical evaluation. This discontinuation likely stemmed from a combination of factors including suboptimal pharmacokinetic properties, the concurrent success of furosemide and ethacrynic acid, and evolving regulatory requirements for diuretic agents during that era. Consequently, Triflocin remains primarily of historical and research interest as an example of early loop diuretic development efforts that did not achieve clinical translation [9].
Table 1: Key Historical Milestones of Selected Loop Diuretics
Compound | Discovery/Development Era | First Approval | Clinical Status |
---|---|---|---|
Triflocin | 1960s | Not approved | Development discontinued |
Furosemide | 1962-1964 | 1966 | Widely used clinically |
Ethacrynic Acid | Early 1960s | 1967 | Used clinically (niche) |
Bumetanide | Early 1970s | 1983 | Widely used clinically |
Triflocin possesses the systematic chemical name 4-[[3-(trifluoromethyl)phenyl]amino]pyridine-3-carboxylic acid, reflecting its distinct molecular architecture [9]. Its empirical formula is $C{13}H{9}F{3}N{2}O{2}$, yielding a molecular weight of 282.22 grams per mole. Structurally, it features a nicotinic acid core (pyridine-3-carboxylic acid) substituted at the 4-position with a secondary amine linkage to a 3-(trifluoromethyl)phenyl group. This trifluoromethyl moiety ($-CF{3}$) is a notable feature contributing to the molecule's hydrophobicity and electronic properties.
Pharmacologically, Triflocin is classified as a loop diuretic based on its mechanism of action targeting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle [2] [7]. Crucially, its structure lacks the sulfonamide group ($-SO{2}NH{2}$) characteristic of furosemide, bumetanide, and torsemide. This places Triflocin in a small chemical category alongside ethacrynic acid as a non-sulfonamide loop diuretic [4] [7]. This distinction is pharmacologically relevant as it potentially mitigates risks associated with sulfonamide hypersensitivity reactions, although Triflocin itself was not developed sufficiently to confirm clinical advantages.
Table 2: Comparative Structural Features of Loop Diuretics
Diuretic | Core Structure | Presence of Sulfonamide Group | Key Functional Groups |
---|---|---|---|
Triflocin | Nicotinic acid derivative | No | Carboxylic acid, Trifluoromethyl aniline |
Furosemide | Anthranilic acid derivative | Yes | Sulfonamide, Carboxylic acid |
Bumetanide | Benzoic acid derivative | Yes | Sulfonamide, Amino group, Phenoxy moiety |
Ethacrynic Acid | Phenoxyacetic acid derivative | No | Ketonyl group, Methylene butyryl chloride |
The primary mechanism unifying all loop diuretics, including Triflocin, is the reversible inhibition of the apical membrane Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle [2] [8]. This inhibition profoundly reduces the reabsorption of sodium, chloride, and potassium, leading to significant increases in solute excretion (natriuresis, chloruresis) and accompanying water excretion (diuresis). Unlike thiazide diuretics acting distally, loop agents like Triflocin inhibit a significantly larger fraction of filtered sodium reabsorption (up to 25%), conferring high efficacy termed "high ceiling" diuresis [2].
Structurally, Triflocin diverges significantly from the sulfonamide-based loop diuretics (furosemide, bumetanide, torsemide). While furosemide and its analogs rely on an ionized carboxylate and a sulfonamide group for binding to the NKCC2 transporter, Triflocin utilizes its carboxylic acid group and the electron-withdrawing trifluoromethylphenyl moiety for target interaction [7] [9]. This structural difference aligns it more closely with ethacrynic acid, another non-sulfonamide loop diuretic, though ethacrynic acid possesses a distinct phenoxyacetic acid structure and an α,β-unsaturated ketone capable of sulfhydryl group adduction [4] [7].
Pharmacodynamic studies suggest Triflocin's efficacy profile was likely comparable to early loop diuretics regarding electrolyte excretion patterns – promoting significant losses of sodium, chloride, potassium, magnesium, and calcium. However, its pharmacokinetic profile (absorption, distribution, metabolism, elimination) remains poorly documented compared to established agents. Ethacrynic acid, its closest structural analog among marketed drugs, exhibits ~100% oral bioavailability and extensive albumin binding, whereas Triflocin's physicochemical properties (moderate Log P) suggest potentially lower bioavailability [7] [9].
Table 3: Mechanistic and Functional Comparison of Loop Diuretics
Parameter | Triflocin | Furosemide | Ethacrynic Acid | Bumetanide |
---|---|---|---|---|
Primary Target | NKCC2 | NKCC2 | NKCC2 | NKCC2 |
Chemical Class | Nicotinic acid derivative | Sulfamoylanthranilic acid | Aryloxyacetic acid | Sulfamoylbenzoic acid |
Sulfonamide Group | No | Yes | No | Yes |
Bioavailability | Undocumented | ~50% | ~100% | ~80-100% |
Half-life | Undocumented | 1.5-2 hours | ~1 hour | ~1 hour |
Research by pioneers like Fred Wright elucidated critical aspects of loop diuretic action, including compensatory hypertrophy and enhanced transport in the distal convoluted tubule following chronic loop diuretic exposure – a key mechanism of diuretic resistance [8]. While Triflocin itself was not specifically studied in this seminal work, its shared mechanism implies it would trigger similar adaptive responses. The discontinuation of Triflocin's development underscores the challenges in surpassing the efficacy and pharmacokinetic profiles of existing loop diuretics like furosemide and bumetanide, despite its theoretically advantageous non-sulfonamide structure [7] [9]. Consequently, Triflocin serves as a chemically instructive case study in diuretic design rather than a therapeutically utilized agent.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1